molecular formula C21H18FNO B5236469 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole

9-[3-(4-fluorophenoxy)propyl]-9H-carbazole

Cat. No. B5236469
M. Wt: 319.4 g/mol
InChI Key: RDUZOOHIFWRVSB-UHFFFAOYSA-N
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Description

9-[3-(4-fluorophenoxy)propyl]-9H-carbazole, also known as FP9, is a synthetic compound that belongs to the class of carbazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

9-[3-(4-fluorophenoxy)propyl]-9H-carbazole acts as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It binds to the receptor and activates downstream signaling pathways, resulting in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to antidepressant and anxiolytic effects. 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor, its fluorescent properties, and its potential as a therapeutic agent for neurological disorders. However, there are also limitations to its use, including its relatively low potency compared to other 5-HT1A receptor agonists and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole. One area of focus is the development of more potent and selective 5-HT1A receptor agonists based on the structure of 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole. Another area of research is the investigation of 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole as a potential therapeutic agent for neurological disorders, particularly depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole.

Synthesis Methods

9-[3-(4-fluorophenoxy)propyl]-9H-carbazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Negishi coupling. The most commonly used method for synthesizing 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole is the Suzuki-Miyaura coupling, which involves the reaction of 9-bromo-9H-carbazole with 3-(4-fluorophenoxy)propylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a fluorescent probe for imaging neuronal activity in live cells and brain tissue. 9-[3-(4-fluorophenoxy)propyl]-9H-carbazole has also been used as a ligand for studying the structure and function of serotonin receptors. Additionally, it has been investigated for its potential as a therapeutic agent for neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

9-[3-(4-fluorophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-16-10-12-17(13-11-16)24-15-5-14-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-4,6-13H,5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZOOHIFWRVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(4-Fluorophenoxy)propyl]carbazole

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